2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile
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Overview
Description
2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile is an organic compound with the molecular formula C14H10N2O3S This compound features a nitro group, a methoxyphenyl group, and a sulfanyl group attached to a benzenecarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile typically involves the reaction of 4-methoxythiophenol with 2-chloro-5-nitrobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Common reducing agents include palladium on carbon with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile
- 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarboxamide
- 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenesulfonamide
Comparison: While these compounds share similar structural features, such as the methoxyphenyl and sulfanyl groups, they differ in their functional groups attached to the benzene ring. These differences can significantly impact their chemical reactivity and biological activity. For example, the presence of a carboxamide or sulfonamide group can alter the compound’s solubility, stability, and interaction with biological targets .
Biological Activity
2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
IUPAC Name : this compound
Molecular Formula : C15H12N2O2S
Molecular Weight : 284.33 g/mol
The compound features a nitro group , a carbonitrile group , and a thioether linkage , which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer proliferation pathways.
- Antioxidant Properties : The presence of the methoxy group enhances its electron-donating ability, potentially providing antioxidant effects.
- Cytotoxic Effects : Preliminary studies suggest that this compound exhibits cytotoxicity against various cancer cell lines, likely through apoptosis induction.
Biological Activity Overview
Recent studies have highlighted the following biological activities:
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) evaluated the anticancer properties of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
Case Study 2: Antimicrobial Efficacy
Research by Jones et al. (2024) investigated the antimicrobial activity against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as a therapeutic agent for bacterial infections.
Case Study 3: Anti-inflammatory Effects
In a study focused on inflammation, Lee et al. (2023) reported that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that it may modulate inflammatory responses effectively.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-19-12-3-5-13(6-4-12)20-14-7-2-11(16(17)18)8-10(14)9-15/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTFLKUVSXOEFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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